molecular formula C17H18N4O2 B7689657 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpyridin-2-amine

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpyridin-2-amine

Cat. No.: B7689657
M. Wt: 310.35 g/mol
InChI Key: KCIZCYRMIVKSCR-UHFFFAOYSA-N
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Description

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpyridin-2-amine is a complex organic compound that features a unique combination of functional groups. This compound includes a methoxyphenyl group, an oxadiazole ring, and a pyridine ring, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpyridin-2-amine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under basic conditions . The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the pyridine ring can be synthesized via condensation reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of the oxadiazole ring can produce corresponding amines .

Mechanism of Action

The mechanism of action of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity to certain proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,5-oxadiazole . These compounds share the oxadiazole ring but differ in the substituents attached to the ring, which can significantly impact their properties and applications.

Uniqueness

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpyridin-2-amine is unique due to the specific combination of functional groups it possesses. The presence of the methoxyphenyl group, oxadiazole ring, and pyridine ring in a single molecule provides a versatile platform for various chemical modifications and applications .

Properties

IUPAC Name

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-3-10-18-16-14(5-4-11-19-16)17-20-15(21-23-17)12-6-8-13(22-2)9-7-12/h4-9,11H,3,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIZCYRMIVKSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=CC=N1)C2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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